1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

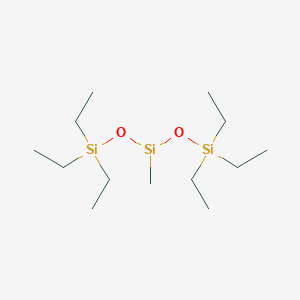

1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane is an organosilicon compound with the molecular formula C13H34O2Si3 . It is a member of the siloxane family, characterized by its unique structure comprising three silicon atoms linked by oxygen atoms, with ethyl and methyl groups attached to the silicon atoms. This compound is typically a transparent liquid and is used in various industrial and research applications .

Vorbereitungsmethoden

The synthesis of 1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane involves the reaction of appropriate silane precursors under controlled conditions. One common method includes the hydrosilylation reaction, where a silane compound reacts with an olefin in the presence of a platinum catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to maintain consistent quality and scalability .

Analyse Chemischer Reaktionen

1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxane derivatives.

Reduction: Reduction reactions can convert it into simpler silane compounds.

Substitution: It can undergo substitution reactions where the ethyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like platinum or palladium.

Wissenschaftliche Forschungsanwendungen

Applications in Material Science

1. Silicone Polymers and Coatings

1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane serves as a coupling agent and crosslinker in the synthesis of silicone polymers. Its ability to modify surface properties enhances adhesion and durability in coatings used for automotive and industrial applications .

2. Surface Modifiers

This compound is utilized as a surface modifier to improve the hydrophobicity and oleophobicity of materials. It is particularly effective in creating water-repellent surfaces on textiles and construction materials .

Pharmaceutical Applications

1. Drug Delivery Systems

The unique siloxane structure allows for the development of drug delivery systems that can enhance the solubility and bioavailability of pharmaceuticals. Research indicates that siloxanes can be engineered to form nanoparticles for targeted drug delivery .

2. Biocompatible Materials

Due to its biocompatibility and low toxicity profile, this compound is explored in biomedical applications such as implants and prosthetics where it can provide a stable interface with biological tissues .

Chemical Synthesis Applications

1. Reducing Agent

In organic synthesis, this siloxane acts as a reducing agent in various chemical reactions. Its mild reducing properties make it suitable for sensitive functional groups that might be affected by harsher conditions .

2. Cross-Coupling Reactions

The compound is also employed in cross-coupling reactions where it facilitates the formation of carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Wirkmechanismus

The mechanism of action of 1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane involves its interaction with molecular targets through its silicon-oxygen backbone. This interaction can influence the physical properties of materials, such as increasing hydrophobicity or enhancing thermal stability. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane can be compared with other siloxanes like:

1,1,1,3,3,5,5-Heptamethyltrisiloxane: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.

1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane: This compound has a longer siloxane chain, which affects its physical properties and uses.

Trimethylsiloxytriethoxysilane: This compound has different functional groups, making it suitable for different industrial applications.

This compound stands out due to its specific combination of ethyl and methyl groups, which provide a balance of hydrophobicity and reactivity, making it versatile for various applications .

Biologische Aktivität

1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane (HEMTS) is a siloxane compound with the molecular formula C13H34O2Si3 and a molecular weight of approximately 306.66 g/mol. It is primarily used in various industrial applications due to its unique chemical properties. This article explores its biological activity through a review of existing literature, including case studies and research findings.

HEMTS is characterized by its trisiloxane structure, which consists of three silicon atoms connected by oxygen atoms. This configuration imparts specific hydrophobic and thermal stability properties that are beneficial in applications such as surface treatments and sealants.

| Property | Value |

|---|---|

| Molecular Formula | C13H34O2Si3 |

| Molecular Weight | 306.66 g/mol |

| CAS Number | 13716-38-6 |

| Appearance | Colorless liquid |

| Density | Not specified |

Toxicological Studies

Research indicates that siloxanes can exhibit varying degrees of toxicity depending on their structure and functional groups. A study evaluating the cytotoxicity of siloxanes found that compounds similar to HEMTS can induce cellular stress responses. Specifically, HEMTS has been shown to affect cell viability in certain mammalian cell lines at high concentrations .

Case Study: Cytotoxicity Assessment

In a controlled laboratory setting, HEMTS was tested on human liver carcinoma cells (HepG2). The results indicated that at concentrations above 100 µM, there was a significant reduction in cell viability compared to the control group. The mechanism of action appears to involve oxidative stress pathways leading to apoptosis .

Environmental Impact

The environmental persistence of siloxanes raises concerns regarding their bioaccumulation potential. A study highlighted that HEMTS can be detected in aquatic environments due to runoff from industrial applications. Its degradation products may also exhibit biological activity, necessitating further investigation into their ecological effects .

Table: Environmental Persistence and Bioaccumulation Potential

| Parameter | Value |

|---|---|

| Half-life in Water | 15 days (estimated) |

| Bioaccumulation Factor | Low (estimated) |

| Degradation Products | Silanol derivatives |

The biological activity of HEMTS is thought to be mediated through interactions with cellular membranes and proteins. The hydrophobic nature of the compound allows it to penetrate lipid bilayers, potentially disrupting cellular homeostasis. Furthermore, siloxanes can interact with enzymatic pathways involved in detoxification processes .

Research Findings

Recent studies have focused on the impact of HEMTS on various biological systems:

Eigenschaften

InChI |

InChI=1S/C13H33O2Si3/c1-8-17(9-2,10-3)14-16(7)15-18(11-4,12-5)13-6/h8-13H2,1-7H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHPIHKEDLELD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)O[Si](C)O[Si](CC)(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33O2Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.